(5E)-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE
Description
(5E)-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the thiazolidine class of heterocyclic compounds. Thiazolidines are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This particular compound features a thiazolidine ring substituted with a methoxyphenylamino group and a methylsulfanylbenzylidene group, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Properties
Molecular Formula |
C19H18N2O3S2 |
|---|---|
Molecular Weight |
386.5g/mol |
IUPAC Name |
(5E)-3-[(4-methoxyanilino)methyl]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H18N2O3S2/c1-24-15-7-5-14(6-8-15)20-12-21-18(22)17(26-19(21)23)11-13-3-9-16(25-2)10-4-13/h3-11,20H,12H2,1-2H3/b17-11+ |
InChI Key |
FHHVIVLNAVRNDJ-GZTJUZNOSA-N |
SMILES |
COC1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=O |
Isomeric SMILES |
COC1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)SC)/SC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5E)-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method is the Schiff base reduction route, where a primary amine reacts with an aldehyde or ketone to form an imine, which is then reduced to form the desired compound . The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and solvent conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents like NaBH4 or LiAlH4 to form different derivatives.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Scientific Research Applications
(5E)-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (5E)-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the thiazolidine ring and the aromatic substituents allows the compound to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar compounds to (5E)-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE include:
2-[(4-Methoxyphenyl)amino]methylphenol: Another thiazolidine derivative with similar biological activities.
5-(4-Methoxyphenylamino)-3-phenyl-thiazolidine-2,4-dione: Known for its anticancer and anti-inflammatory properties.
2-(Anilinomethyl)phenol: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
